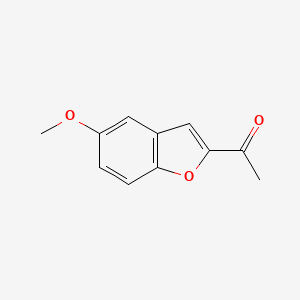

2-Acetyl-5-methoxybenzofuran

描述

Contextualization within the Benzofuran (B130515) Chemical Space

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, forms the structural core of a vast array of natural products and synthetic molecules. researchgate.netrsc.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov 2-Acetyl-5-methoxybenzofuran is a specific derivative within this extensive chemical space, characterized by an acetyl group at the 2-position and a methoxy (B1213986) group at the 5-position of the benzofuran ring. smolecule.com This unique substitution pattern imparts specific chemical reactivity and physical properties, making it a valuable intermediate and a subject of study in its own right. smolecule.com

The presence of the acetyl group provides a reactive site for further chemical modifications, such as condensation reactions and the formation of various derivatives. smolecule.com The methoxy group, on the other hand, can influence the molecule's electronic properties and its interactions with biological macromolecules. smolecule.com

Historical Evolution of Benzofuran Studies in Medicinal Chemistry

The journey of benzofuran in the realm of science began in 1870 with the first synthesis of the benzofuran ring system by William Henry Perkin. smolecule.com This foundational discovery paved the way for extensive exploration of benzofuran derivatives. Over the decades, researchers have unearthed a multitude of naturally occurring benzofurans with significant biological activities. rsc.org

Early studies focused on isolating and identifying these natural products, leading to the discovery of compounds with diverse therapeutic properties. As synthetic methodologies advanced, chemists gained the ability to create novel benzofuran derivatives, expanding the library of compounds for pharmacological screening. This evolution has led to the identification of benzofuran-containing molecules with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgnih.gov

Rationale for Focused Academic Inquiry into this compound

The focused academic interest in this compound stems from its strategic importance as a versatile building block in the synthesis of more complex and potentially bioactive molecules. smolecule.comresearchreviewonline.com The acetyl and methoxy functional groups offer multiple avenues for chemical modification, allowing for the creation of diverse libraries of derivatives for biological evaluation. smolecule.com

The core rationale for its investigation can be summarized as follows:

Synthetic Versatility: The reactive acetyl group at the 2-position serves as a handle for introducing various pharmacophores and heterocyclic systems, enabling the exploration of structure-activity relationships. smolecule.comresearchreviewonline.com

Proven Bioactivity of the Scaffold: The benzofuran nucleus is a well-established pharmacophore present in numerous biologically active compounds. rsc.orgnih.gov Research into derivatives of this compound is a logical progression to discover new therapeutic agents.

Potential for Novel Drug Discovery: By systematically modifying the structure of this compound, researchers aim to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for various diseases, particularly cancer and microbial infections. nih.govnih.govresearchgate.net

Overview of Current Research Landscape

The current research landscape for this compound is dynamic, with a primary focus on its application as a scaffold for generating new therapeutic leads. Recent studies have highlighted the synthesis of various derivatives and their subsequent biological evaluation.

Key areas of contemporary research include:

Anticancer Drug Development: A significant portion of the research involves the synthesis of novel benzofuran derivatives from this compound and the evaluation of their cytotoxic activity against various cancer cell lines. nih.govresearchgate.netsemanticscholar.org Studies have explored the impact of different substituents on the anticancer potency of these derivatives. nih.govsemanticscholar.org

Antimicrobial Agent Discovery: Researchers are actively exploring the potential of this compound derivatives as antimicrobial agents. rsc.orgnih.gov This includes the synthesis of compounds with activity against a range of bacterial and fungal pathogens.

Development of Novel Synthetic Methodologies: Efforts are ongoing to develop more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. researchreviewonline.com

The following tables provide a summary of representative research findings in these areas.

Table 1: Selected Derivatives of this compound and their Investigated Biological Activities

| Derivative Class | Starting Material | Investigated Activity | Reference |

| Substituted Benzofurans | 6-(ω-Bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran | Antimicrobial | nih.gov |

| Benzofuran-Dipiperazine Hybrids | Not specified | Anticancer | researchgate.net |

| Halogenated Benzofurans | 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Anticancer | nih.gov |

| Aurone Derivatives | Benzofuranon-3-one derivatives | Anticancer | tandfonline.com |

| Pyrazole (B372694) Derivatives | This compound | Not specified | researchreviewonline.com |

Table 2: Physicochemical and Spectroscopic Data for Representative Benzofuran Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Reference |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | C₁₂H₁₁NO₄ | 233.22 | nih.gov |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | C₁₃H₁₃NO₄ | 247.25 | nih.gov |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | C₁₄H₁₄O₆ | 278.26 | nih.gov |

| 2-[3-(2-Phenyl-2-oxoethoxy)benzylidene]-6-methoxybenzofuran-3-one | C₂₄H₁₈O₅ | 386.40 | tandfonline.com |

| 2-[4-(2-(4-Nitrophenyl)-2-oxoethoxy)benzylidene]-6-methoxybenzofuran-3-one | C₂₄H₁₇NO₇ | 431.40 | tandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOXPAYEAYNYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175949 | |

| Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21587-39-3 | |

| Record name | 1-(5-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21587-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 5-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetyl 5 Methoxybenzofuran and Its Analogues

Established Synthetic Pathways to the 2-Acetyl-5-methoxybenzofuran Scaffold

Traditional synthetic routes to the benzofuran (B130515) core rely on well-established chemical transformations. These pathways typically involve the construction of the fused ring system, followed by or concurrent with the introduction of the desired functional groups.

The formation of the benzofuran ring is the critical step in these syntheses. A variety of methods have been developed, often involving intramolecular cyclization reactions.

One of the most popular intramolecular approaches involves the formation of the O–C2 bond as the final step in ring closure. nih.gov Palladium-catalyzed reactions are frequently employed, such as the intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes. organic-chemistry.org Another prominent method is the Sonogashira coupling reaction, which couples terminal alkynes with o-iodophenols, followed by an intramolecular cyclization to yield the benzofuran derivative. acs.orgrsc.org

Other established methods include:

Perkin Rearrangement : This reaction converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring fission and subsequent recyclization. nih.gov

FeCl₃-Mediated Cyclization : Electron-rich aryl ketones can undergo an intramolecular cyclization mediated by iron(III) chloride, forming the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov

Acid-Catalyzed Cyclization : Various compounds containing carbonyl groups can undergo acid-catalyzed dehydration and cyclization to form the benzofuran ring. rsc.org

The table below summarizes some established benzofuran ring construction methods.

| Methodology | Key Reactants | Catalyst/Reagent | Description |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Palladium and Copper catalysts | Coupling of reactants followed by intramolecular ring closure to form the furan (B31954) ring. rsc.org |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., Sodium Hydroxide) | Base-catalyzed rearrangement of a coumarin to a benzofuran carboxylic acid. nih.gov |

| Oxidative Cyclization | o-Alkenylphenols | Palladium catalyst | Intramolecular cyclization involving C-H activation and oxidation. nih.gov |

| FeCl₃-Mediated Cyclization | Electron-rich Aryl Ketones | Iron(III) Chloride | Direct oxidative C-O bond formation to construct the benzofuran ring. nih.gov |

The acetyl and methoxy (B1213986) groups characteristic of this compound can be incorporated either by using appropriately substituted starting materials or by functionalizing the benzofuran scaffold after its formation.

The methoxy group is typically introduced by starting with a phenol bearing this substituent. For example, the synthesis of a complex benzofuran analogue utilizes acetovanillone, a naturally occurring compound that already contains a methoxy group on the aromatic ring. mdpi.com

The 2-acetyl group is a common feature, and several methods exist for its introduction. A straightforward approach is the condensation of a salicylaldehyde derivative with chloroacetone in the presence of a base like potassium carbonate. nih.gov An alternative route involves the treatment of an o-alkyl derivative of salicylaldehyde with potassium tert-butoxide to furnish the 2-acetyl benzofuran. researchgate.net The presence of an acetyl group at the 2-position, along with other substituents, has been noted to be important for the biological activity of some benzofuran derivatives. nih.gov

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more environmentally friendly, efficient, and atom-economical methods. These modern strategies are increasingly being applied to the synthesis of benzofurans.

A significant trend in modern synthesis is the replacement of toxic or expensive catalysts with greener alternatives. In benzofuran synthesis, copper-based catalysts have emerged as a cost-effective and efficient option. nih.gov For instance, copper iodide has been used as a catalyst in conjunction with deep eutectic solvents (DES) like choline chloride-ethylene glycol, which are known for being environmentally benign. acs.orgnih.gov This combination facilitates the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes in good to excellent yields. acs.orgnih.gov

Other eco-friendly approaches include:

Zirconium Chloride : Used as a greener catalyst for the synthesis of benzofuran chalcones. researchgate.net

Palladium-linked Activated Carbon Fibers : These serve as a recyclable catalyst system for producing benzofuran derivatives. acs.org

Catalyst-Free Synthesis : Some methods have been developed that proceed without any catalyst, for example, by reacting nitroepoxides with salicylaldehydes using only a base like potassium carbonate in DMF. acs.org

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. Several one-pot protocols for benzofuran synthesis have been developed.

A notable example is a one-pot, three-component process for synthesizing 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides using Sonogashira reaction conditions. nih.gov Another efficient method involves the multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid, which proceeds as a one-pot telescoped process involving initial condensation followed by acid-catalyzed cyclization. mdpi.comresearchgate.net The synthesis of benzofuran analogs can also be achieved in a one-pot procedure via the alkylation of a phenol with an α-halo ester, followed by an aldol condensation. semanticscholar.org

| Protocol | Components | Key Features | Reference |

|---|---|---|---|

| Sonogashira/Cacchi Coupling | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Three-component, one-pot synthesis of 2,3-disubstituted benzofurans. | nih.gov |

| Multicomponent Condensation/Cyclization | Acetovanillone, 4-Methoxyphenylglyoxal, Meldrum's Acid | Atom economy and easy work-up without chromatographic purification. | mdpi.comresearchgate.net |

| Alkylation/Aldol Condensation | 2-Hydroxy-4-methoxybenzophenone, α-Halo Ester | Construction of a five-membered ring in a single pot. | semanticscholar.org |

| Multicomponent Benzofuran-2-carboxamide Synthesis | Amines, 2'-Hydroxyacetophenones, Aldehydes, Benzonitriles | Fast, versatile, practical, and transition-metal-free. | kcl.ac.uk |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. The use of microwave irradiation in benzofuran synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Several established benzofuran syntheses have been adapted for microwave conditions with great success. For example, the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids can be completed in just 5 minutes under microwave irradiation at 300W, a dramatic reduction from the 3 hours required with conventional heating. nih.gov Similarly, a new method for synthesizing benzofuran-3(2H)-ones under microwave conditions provides rapid access to these important compounds. semanticscholar.org A fast and practical microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides has also been developed, allowing for the rapid generation of compound libraries. kcl.ac.ukresearchgate.net

Solvent-Drop Grinding Methods for Enhanced Reaction Conditions

The application of mechanochemistry, particularly solvent-drop grinding, is an emerging green chemistry approach to chemical synthesis. This technique involves conducting reactions between solids with the addition of only a minimal amount of liquid, which acts as a catalyst or reaction mediator. The mechanical grinding provides the energy required to initiate the reaction, often leading to higher yields, shorter reaction times, and a significant reduction in bulk solvent waste compared to conventional solution-phase synthesis.

While the direct synthesis of this compound using solvent-drop grinding has not been extensively documented in dedicated studies, the methodology has been successfully applied to analogous condensation reactions, such as the Claisen-Schmidt condensation for chalcone (B49325) synthesis. In this context, a solid ketone and a solid aldehyde are ground together in the presence of a few drops of a suitable solvent containing a catalyst (e.g., sodium hydroxide). The high-energy environment of the grinding process can overcome the activation energy barrier, facilitating reactions that might otherwise require prolonged heating in a solvent. This approach presents a promising, environmentally benign alternative for the synthesis of this compound and its analogues, aligning with the principles of sustainable chemistry.

Derivatization Reactions of this compound

The presence of a reactive acetyl group and an electron-rich benzofuran ring system makes this compound a versatile precursor for a wide range of chemical modifications.

The acetyl group at the C-2 position is a primary site for derivatization. One of the most significant reactions involving this moiety is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. nih.govresearchgate.net These α,β-unsaturated ketones are valuable intermediates in their own right, serving as precursors for various heterocyclic systems. acs.org

The reaction involves the deprotonation of the methyl group of the acetyl moiety by a base, such as potassium hydroxide or sodium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the corresponding chalcone. researchgate.net This reaction can be carried out using conventional heating in a solvent like ethanol or under green conditions such as microwave irradiation or solvent-free methods. semanticscholar.orgsigmaaldrich.com

Table 1: Examples of Chalcones Derived from 2-Acetylbenzofurans

| Starting Ketone | Aldehyde | Catalyst | Reaction Conditions | Product |

| 2-Acetylbenzofuran | Thiophene-2-carbaldehyde | KOH | Ethanol, Reflux | (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one |

| 2-Acetylfuran | Various Aromatic Aldehydes | NaOH | Alcohol, 60°C | Substituted (2E)-1-(Furan-2-yl)-3-arylprop-2-en-1-ones |

| 2-Acetyl-5-chlorothiophene | Various Benzaldehydes | NaOH | Methanol, RT | Substituted (2E)-1-(5-Chloro-thiophen-2-yl)-3-phenylprop-2-en-1-ones nih.gov |

The benzofuran ring of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the fused furan ring and the substituents on the benzene (B151609) ring. The methoxy group at the C-5 position is a strong activating group and is ortho-, para-directing. The acetyl group at C-2 deactivates the furan ring towards electrophilic attack but has a more complex influence on the benzene ring.

Generally, electrophilic attack is predicted to occur on the benzene portion of the molecule. The C-5 methoxy group will strongly direct incoming electrophiles to the C-4 and C-6 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield products substituted at these positions. For instance, nitration using mild reagents like acetyl nitrate would likely yield 4-nitro and/or 6-nitro derivatives. semanticscholar.orgnih.gov The precise regioselectivity would depend on the specific reagents and reaction conditions employed.

The chalcones derived from this compound are key building blocks for synthesizing a variety of fused heterocyclic systems. vibrantpharma.comyoutube.comkhanacademy.orgresearchgate.net The α,β-unsaturated ketone moiety in chalcones provides a reactive scaffold for cyclocondensation reactions with various binucleophiles.

For example, reaction of these chalcones with:

Hydrazine hydrate or its derivatives leads to the formation of pyrazolines. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration.

Urea, thiourea, or guanidine hydrochloride under basic conditions yields pyrimidine derivatives. acs.org These reactions involve the formation of 2-hydroxy-, 2-thio-, or 2-aminopyrimidines, respectively. The reaction mechanism involves the addition of the nucleophile across the α,β-unsaturated system, followed by cyclization and elimination.

These reactions demonstrate the utility of this compound as a starting material for constructing complex, polycyclic molecules that are of significant interest in medicinal chemistry.

Pharmacological and Biological Activity Spectrum of 2 Acetyl 5 Methoxybenzofuran Derivatives

Anticancer and Cytotoxic Potential

Derivatives of 2-acetyl-5-methoxybenzofuran have emerged as a significant class of compounds with promising anticancer and cytotoxic properties. Researchers have synthesized and evaluated numerous analogues, demonstrating their potential to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

The cytotoxic effects of this compound derivatives have been extensively studied against a wide array of human cancer cell lines. These studies reveal that structural modifications to the benzofuran (B130515) scaffold can lead to potent anti-proliferative activity.

Halogenated derivatives, in particular, have shown significant cytotoxicity. For instance, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (a brominated derivative) demonstrated potent activity against several cancer cell lines, with IC₅₀ values of 3.5 µM in A549 (lung carcinoma), 3.8 µM in HepG2 (liver carcinoma), and 10.8 µM in SW620 (colon adenocarcinoma) cells. Another study highlighted a brominated benzofuran derivative that exhibited remarkable cytotoxicity against K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia) cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively.

Other modifications have also yielded potent compounds. A series of 7-acetyl-2-aryl-5-nitrobenzofurans were tested, with one derivative, 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one, showing promising activity against MDA-MB-231 (breast cancer) and Caski (cervical cancer) cell lines with IC₅₀ values of 5.13 µM and 26.96 µM, respectively. Furthermore, novel pyrazole-based benzofuran derivatives have been synthesized and evaluated, with some compounds showing strong, dose-dependent anti-proliferative activity against MCF-7 (breast adenocarcinoma), A-549, and HT-29 (colorectal adenocarcinoma) cells.

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference(s) |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung Carcinoma | 3.5 | |

| HepG2 | Liver Carcinoma | 3.8 | ||

| SW620 | Colon Adenocarcinoma | 10.8 | ||

| Halogenated Benzofuran Derivative | K562 | Chronic Myelogenous Leukemia | 5 | |

| HL60 | Acute Promyelocytic Leukemia | 0.1 | ||

| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 | Breast Adenocarcinoma | 5.13 | |

| Caski | Cervical Cancer | 26.96 |

The anticancer effects of this compound derivatives are not solely due to cytotoxicity but are also linked to their ability to induce programmed cell death, or apoptosis. Research into the mechanisms of action has revealed that these compounds can trigger apoptosis through various cellular pathways.

One key mechanism involves the activation of caspases, which are crucial enzymes in the apoptotic process. Studies have shown that certain benzofuran derivatives can significantly increase the activity of caspase-3/7, a key executioner caspase. For example, one bromo-derivative was found to cause a nearly five-fold increase in caspase-3/7 activity in K562 leukemia cells, providing strong evidence that it induces apoptosis.

Another identified mechanism is the generation of reactive oxygen species (ROS). The compound Moracin N, a benzofuran derivative, was shown to dramatically increase ROS generation in a dose-dependent manner in lung cancer cells. This accumulation of ROS can lead to oxidative stress, dysregulate mitochondrial function, and ultimately trigger the mitochondrial pathway of apoptosis.

Furthermore, some benzofuran derivatives function as microtubule targeting agents. They can interfere with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle in the G2/M phase, which is then followed by apoptosis. Benzofuran-substituted chalcone (B49325) derivatives have also been found to induce apoptosis via the extrinsic pathway. The pro-apoptotic activity of compounds like methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is also linked to their ability to cause cell cycle arrest at the S and G2/M phases.

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to healthy, normal cells. Several studies have indicated that derivatives of this compound exhibit such favorable selectivity.

For instance, the halogenated derivatives methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which were cytotoxic to a range of cancer cells, were found to have no toxic potential for normal Human Umbilical Vein Endothelial Cells (HUVEC), with IC₅₀ values greater than 1000 µM. This demonstrates a high degree of selectivity for cancer cells. Similarly, another halogenated benzofuran derivative that was potent against leukemia cells showed no cytotoxicity towards normal HUVEC cells.

This selectivity is a significant finding, as damage to normal cells is a major cause of the side effects associated with many current anticancer therapies. The ability of these benzofuran derivatives to preferentially kill cancer cells suggests they could serve as starting points for the development of safer and more effective anticancer agents.

Antimicrobial Properties

In addition to their anticancer potential, derivatives of the benzofuran scaffold have been investigated for their ability to combat microbial infections. These studies have revealed a spectrum of activity against both bacteria and fungi.

Benzofuran derivatives have demonstrated notable efficacy, particularly against Gram-positive bacteria, including antibiotic-resistant strains. A study on 2-salicyloylbenzofurans found that derivatives bearing a carboxylic acid group exhibited significant activity against Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound in this series recorded Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against these Gram-positive strains. However, these specific derivatives were inactive against the Gram-negative bacterium Escherichia coli.

Other research has focused on hydrophobic 2-arylbenzofurans, which showed considerable antibacterial activity against vancomycin-resistant enterococci (VRE) and MRSA, with MICs as low as 3.13 to 6.25 µg/mL. The development of compounds active against both Gram-positive and Gram-negative bacteria is a key goal, and some research has pointed to dual-mechanism antibiotics derived from complex scaffolds that show promise in this area.

The following table summarizes the antibacterial activity of selected benzofuran derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Gram Type | Activity (MIC) | Reference(s) |

| 2-Salicyloylbenzofuran derivative (8h) | S. faecalis, MSSA, MRSA | Gram-Positive | 0.06–0.12 mM | |

| Hydrophobic 2-Arylbenzofurans | Vancomycin-Resistant Enterococci (VRE) | Gram-Positive | 3.13-6.25 µg/mL | |

| Methicillin-Resistant S. aureus (MRSA) | Gram-Positive | MIC₈₀ = 3.13 µg/mL |

The benzofuran nucleus is a core component of several compounds with known antifungal properties. Synthetic derivatives have been tested against various pathogenic fungi, demonstrating a range of inhibitory activities.

In one study, a series of benzofuran derivatives were tested against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus, with several compounds found to inhibit fungal growth. The mechanism for some of these compounds is thought to involve the mobilization of intracellular calcium.

Halogenation has also been shown to be a key factor in the antifungal activity of these compounds. Research on halogenated derivatives of 3-benzofurancarboxylic acids, such as methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, demonstrated antifungal activity against Candida albicans. Another study found that converting a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative drastically increased its antifungal activity. The evaluation of nitrofuran derivatives has also shown them to be potent antifungal agents against a range of species, including Candida, Cryptococcus, and Trichophyton.

Antiviral Activity Studies

Derivatives of the benzofuran scaffold have been a subject of significant research for their potential as antiviral agents, demonstrating activity against a range of DNA and RNA viruses. nih.gov Studies have identified specific benzofuran compounds with notable efficacy against respiratory viruses. For instance, compounds identified as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against the respiratory syncytial virus (RSV) in HeLa cell cultures. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. nih.gov

More recent research has focused on the immunomodulatory effects of benzofuran derivatives, particularly their ability to act as agonists for the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing type I interferons (IFN-I) in response to viral infections. nih.gov A series of benzofuran derivatives were tested for their ability to induce the IFN-β promoter. nih.gov Several of these compounds successfully induced IFN-β transcription in a STING-dependent manner. nih.gov

The most promising of these compounds demonstrated significant antiviral activity against human coronaviruses. Three derivatives showed inhibitory effects on human coronavirus 229E with EC₅₀ values in the micromolar range. nih.gov Furthermore, these compounds were potent against SARS-CoV-2 replication in Calu-3 and BEAS-2B cells, with inhibition occurring at nanomolar concentrations. nih.gov The antiviral action was confirmed to be IFN-dependent, as the compounds were inactive in Vero E6 cells, which lack IFN production, and were shown to induce the nuclear localization of phospho-IRF3. nih.gov This identifies benzofurans as a promising chemical scaffold for developing host-targeting, broad-spectrum antiviral therapies. nih.gov

Table 1: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Target Virus | Cell Line | Activity |

|---|---|---|---|

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific Activity nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific Activity nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | Specific Activity nih.gov |

| Unspecified Benzofuran Derivatives | Human Coronavirus 229E | BEAS-2B, MRC-5 | EC₅₀ in µM range nih.gov |

| Unspecified Benzofuran Derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition at nM concentrations nih.gov |

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. taylorandfrancis.comresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.govrsc.org Studies on natural benzofuran derivatives, such as ailanthoidol, egonol, and 2-arylbenzo[b]furan, showed that these compounds could significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells without causing significant cytotoxicity. nih.gov Ailanthoidol was particularly potent, inhibiting NO production at a concentration of 10 µM. nih.gov The anti-inflammatory action of benzofurans is thought to involve NO scavenging and the inhibition of PGE2 production and lipoxygenase activity. nih.gov

Synthetic benzofuran-heterocycle hybrids have also been developed and screened for anti-inflammatory properties. mdpi.com In one such study, a piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on NO generation in RAW-264.7 cells with an IC₅₀ value of 52.23 ± 0.97 μM and low cytotoxicity. mdpi.com In vivo studies with this compound showed it could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation and reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. mdpi.com This suggests the anti-inflammatory mechanism may be linked to the NF-κB and MAPK signaling pathways. mdpi.com

Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated. nih.govmdpi.com Several of these compounds suppressed LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of inflammatory mediators like IL-6. nih.gov The IC₅₀ values for IL-6 inhibition ranged from 1.2 to 9.04 µM for the active compounds. nih.gov The analgesic properties of benzofuran derivatives have also been noted, often in conjunction with their anti-inflammatory effects. researchgate.netnih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Assay/Model | Target/Mediator | Result (IC₅₀) |

|---|---|---|---|

| Ailanthoidol | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Potent inhibition at 10 µM nih.gov |

| Piperazine/benzofuran hybrid (5d) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Generation | 52.23 ± 0.97 μM mdpi.com |

| Fluorinated Benzofuran Derivatives (6 compounds) | LPS-stimulated macrophages | Interleukin-6 (IL-6) Secretion | 1.2 to 9.04 µM nih.gov |

| Benzofuran–pyrazole (B372694) hybrids | HRBC membrane stabilization | Inflammation | 86.70% to 99.25% stabilization researchgate.net |

Antioxidant Investigations and Free Radical Scavenging Activity

The benzofuran scaffold is a key feature in many natural and synthetic compounds exhibiting potent antioxidant and free radical scavenging activities. nih.govnih.govresearchgate.net The antioxidant potential of these derivatives is often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. vinhuni.edu.vn The transformation from a chroman to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Various studies have employed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to quantify the antioxidant capacity of benzofuran derivatives. rsc.orgresearchgate.net For example, a series of novel benzofuran-based compounds were evaluated, with several derivatives (7c, 7e, 7j, 7n, and 7q) demonstrating strong DPPH scavenging activity when compared to the standard antioxidant, vitamin C. nih.gov Another study on benzofuran–pyrazole-based compounds found high antioxidant activity, with DPPH scavenging percentages ranging from 84.16% to 90.52% for the most active compounds. researchgate.net

The mechanism behind this activity is often investigated using theoretical methods like density functional theory (DFT). vinhuni.edu.vn Such studies on benzofuran-stilbene hybrids have shown that the antioxidant action is primarily based on the breakage of O-H bonds, particularly those directly substituted on the benzofuran nucleus. vinhuni.edu.vn The ease of this breakage is quantified by the bond dissociation enthalpy (BDE), with lower values indicating higher antioxidant power. vinhuni.edu.vnpreprints.org For certain benzofuran-stilbene hybrids, the BDE values for the critical hydroxyl groups were found to be as low as 74.5 to 77.8 kcal/mol, suggesting they are promising antioxidative agents. vinhuni.edu.vn

Table 3: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Series | Assay | Result |

|---|---|---|

| Benzofuran-based compounds (7c, 7e, 7j, 7n, 7q) | DPPH Scavenging | Strong activity compared to Vitamin C nih.gov |

| Benzofuran–pyrazole hybrids (4, 6, 9, 11b, 11d) | DPPH Scavenging | 84.16% to 90.52% scavenging researchgate.net |

| 3-hydroxy benzofuran-2-one derivative (20) | DPPH Scavenging | rIC₅₀ of 0.17 (vs. Trolox) mdpi.com |

| Benzofuran ester compound (64) | DPPH Scavenging | Highest free radical scavenging activity in its series rsc.org |

Other Reported Biological Activities (e.g., Acetylcholinesterase Inhibition)

Beyond the aforementioned activities, benzofuran derivatives have been extensively studied as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net This activity is highly relevant to the management of Alzheimer's disease, where the inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

A series of novel benzofuran-based compounds were designed and synthesized as AChE inhibitors. nih.gov Among them, compounds 7c and 7e showed potent inhibitory activity with IC₅₀ values of 0.058 µM and 0.086 µM, respectively, which are comparable to the drug donepezil (B133215) (IC₅₀ of 0.049 µM). nih.gov Similarly, another study synthesized benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives, finding them to be potent BChE inhibitors with IC₅₀ values in the range of 0.054–2.7 µM. nih.gov

Research on 2-arylbenzofuran derivatives isolated from natural sources like Cortex Mori Radicis has also identified potent and selective BChE inhibitors. mdpi.comresearchgate.net Six 2-arylbenzofuran derivatives demonstrated more potent BChE-inhibitory activity (IC₅₀ range of 2.5–32.8 µM) than the positive control galantamine (IC₅₀ of 35.3 µM), while showing weak or no activity against AChE. mdpi.comresearchgate.net Specifically, Cathafuran C exhibited the most potent and selective inhibitory activity against BChE with a Ki value of 1.7 μM. mdpi.comresearchgate.net These findings highlight the potential of the benzofuran scaffold in developing targeted therapies for neurodegenerative diseases. nih.govfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features Responsible for Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 2-Acetyl-5-methoxybenzofuran and its derivatives, the key pharmacophoric features can be identified as:

The Benzofuran (B130515) Core: This fused heterocyclic ring system acts as a rigid, largely planar scaffold. nih.gov Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in a target's binding site. mdpi.com The oxygen atom within the furan (B31954) ring is a crucial feature, capable of acting as a hydrogen bond acceptor, an interaction shown to be critical for the potency of some benzofuran derivatives. mdpi.com

The 2-Acetyl Group: Substituents at the C-2 position of the benzofuran ring are consistently found to be crucial for determining the cytotoxic and biological activity of these compounds. nih.govscienceopen.com The acetyl group specifically provides a key hydrogen bond acceptor site (the carbonyl oxygen) and a potential point for metabolic modification. Its presence is considered a determining factor for the activity and selectivity of related lead compounds. mdpi.com

The 5-Methoxy Group: The methoxy (B1213986) group on the benzene (B151609) portion of the scaffold influences the electronic properties of the entire ring system. As an electron-donating group, it can enhance the inhibitory effects of certain benzofuran series. mdpi.com The oxygen atom can also serve as an additional hydrogen bond acceptor, further anchoring the molecule in its binding site.

SAR analyses have suggested that for some related compounds, the oxygen of the benzofuran ring plays a very important role in increasing activity. nih.gov

Influence of Substituent Variations on Potency and Selectivity

Systematic modification of the this compound structure is key to understanding its SAR and optimizing its activity. Studies on analogous benzofuran series have provided significant insights into how different substituents affect potency and selectivity.

Halogenation: The addition of halogen atoms (F, Cl, Br) to the benzofuran scaffold is a common strategy to modulate activity. Halogenation can significantly increase anticancer activities. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, placing a halogen at the para-position of a phenyl ring attached to the benzofuran core often leads to more potent compounds, likely due to favorable hydrophobic interactions. nih.gov However, in some series, 4-halogen substituents on an attached benzene ring were found to be unfavorable for potency. mdpi.com

Heterocyclic Ring Substitutions: Replacing or augmenting the acetyl group at the C-2 position with various heterocyclic rings (e.g., pyrazole (B372694), thiazole, imidazole) is a widely explored strategy. nih.govpharmatutor.org Such modifications can significantly influence the compound's interaction with its target and enhance its biological effects. nih.gov For example, the introduction of a pyrazole ring has been shown to be more effective than a 1,3,4-thiadiazole (B1197879) ring for certain anti-inflammatory activities. pharmatutor.org

Acetyl Group Modifications: The 2-acetyl group is a critical anchor for activity. mdpi.com Its replacement with other functionalities, such as an ester group, can lead to a marked decrease in activity and selectivity, highlighting the importance of the acetyl moiety itself. mdpi.com However, using the 2-acetyl group as a starting point for synthesizing more complex structures like chalcones is a productive strategy for creating potent derivatives. rsc.org

The following table summarizes general SAR findings for benzofuran derivatives that can inform the potential modification of this compound.

| Structural Position | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 Position | Replacement of Acetyl with Ester | Marked decrease in activity and selectivity | mdpi.com |

| C-2 Position | Substitution with Heterocyclic Rings (e.g., Pyrazole) | Crucial for cytotoxic activity; can enhance potency | nih.gov |

| Benzene Ring | Addition of Electron-Donating Groups (e.g., Methoxy) | Can enhance inhibitory effect | mdpi.com |

| Various | Halogenation (e.g., Br, Cl) | Generally increases anticancer activity | nih.gov |

| Attached Phenyl Ring | Para-position Halogenation | Often leads to increased potency via hydrophobic interactions | nih.gov |

Stereochemical Considerations in SAR Analysis

The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not applicable to the compound itself.

However, stereochemistry would become a critical factor in SAR analysis if the 2-acetyl group were to be modified in a way that creates a chiral center. For example, reduction of the ketone to a secondary alcohol would generate a stereocenter at the alpha-carbon. In such cases, the R- and S-enantiomers would need to be synthesized or separated and evaluated individually, as it is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other. Chirality has been shown to be crucial for other SIRT inhibitors, a target class for which some benzofurans have been investigated. mdpi.com

Computational Approaches to SAR and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzofuran derivatives, 2D-QSAR studies have been successfully employed to explore the factors governing their pharmacological properties. nih.gov

The general workflow for a QSAR study involves:

Data Set Preparation: A series of structurally related benzofuran analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

Model Generation: Statistical methods, such as Best Multi-Linear Regression (BMLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model can then be used to predict the activity of new, unsynthesized benzofuran derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which saves time and resources. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a powerful strategy. nih.gov Pharmacophore mapping is a cornerstone of this approach. It involves identifying the common spatial arrangement of essential chemical features (the pharmacophore) from a set of active molecules.

For a series of active benzofuran derivatives, a pharmacophore model might include features such as:

A hydrogen bond acceptor (from the furan oxygen or carbonyl of the acetyl group).

An aromatic ring feature (from the benzene ring).

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov Molecules from the database that fit the pharmacophore model are identified as "hits." These hits can then be subjected to further computational analysis, such as molecular docking (if a target structure is available or can be modeled), before being selected for chemical synthesis and biological evaluation. This approach allows for the discovery of structurally novel compounds that retain the key features required for biological activity. nih.gov

Mechanisms of Action and Molecular Interactions of 2 Acetyl 5 Methoxybenzofuran Derivatives

Elucidation of Specific Cellular and Molecular Targets

The biological activity of 2-Acetyl-5-methoxybenzofuran derivatives stems from their ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. smolecule.com Molecular docking simulations and other interaction studies are frequently employed to predict and analyze the binding affinity of these compounds, guiding the structural modifications necessary to enhance efficacy and selectivity. smolecule.com

One of the key molecular targets identified for benzofuran (B130515) derivatives is tubulin . Certain derivatives, such as those based on a 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene skeleton, have been shown to be potent inhibitors of tubulin polymerization. nih.gov By interfering with microtubule dynamics, these compounds disrupt cell division, leading to cell cycle arrest and apoptosis, which makes tubulin a critical target for their anticancer effects. nih.gov

Furthermore, specific protein complexes within crucial signaling cascades have been identified as targets. For example, a derivative known as 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine was found to be an inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) . nih.gov Other research has pinpointed the PI3K/Akt/mTOR signaling pathway as a primary target for certain benzo[b]furan derivatives in the context of breast cancer. nih.gov These findings demonstrate that the cellular targets of these compounds are often key proteins that regulate cell growth, proliferation, and survival.

Enzyme Inhibition Profiles (e.g., Cyclooxygenase, Ribonucleotide Diphosphate Reductase, Cholinesterases)

The therapeutic potential of this compound derivatives is significantly linked to their ability to inhibit specific enzymes.

Cyclooxygenase (COX)

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are lipid mediators involved in both physiological "housekeeping" functions (COX-1) and pathological inflammatory responses (COX-2). nih.gov The anti-inflammatory effects of many drugs are achieved through the inhibition of these enzymes. nih.gov The binding of inhibitors to the COX active site can occur through various modes. For instance, the carboxylate group of some acidic non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to form hydrogen bonds with key amino acid residues like Tyr-385 and Ser-530, which is crucial for their inhibitory action. nih.govosti.gov While the benzofuran moiety is associated with anti-inflammatory properties, specific inhibition profiles for this compound against COX enzymes require further detailed investigation.

Ribonucleotide Diphosphate Reductase (RNR)

Ribonucleotide Reductase (RNR) is the sole enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step for DNA synthesis and replication. nih.govgoogle.com This makes RNR a recognized and important target for antiproliferative and anticancer therapeutics. nih.govgoogle.com Inhibition of RNR disrupts DNA replication, which is critical for rapidly dividing cells. google.com Although RNR is a validated target for various classes of inhibitors, specific studies detailing the direct inhibitory action of this compound derivatives on this enzyme are not extensively documented in current literature.

Cholinesterases

Several benzofuran derivatives have demonstrated significant inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels, a key strategy in managing conditions like Alzheimer's disease. mdpi.comnih.gov

Phytochemical investigations have identified 2-arylbenzofuran derivatives that exhibit potent and selective inhibitory activity against BChE, with some compounds showing greater potency than the standard drug galantamine. mdpi.com For example, Cathafuran C displayed a competitive inhibition mechanism against BChE. mdpi.com Structure-activity relationship studies suggest that the presence and nature of certain substituents, such as prenyl groups, are essential for this inhibitory activity. mdpi.com Similarly, synthetic derivatives like N-glycosyl benzofurans and benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salts have shown notable cholinesterase inhibition. nih.govresearchgate.net One N-glycosyl derivative, in particular, achieved an 84% inhibition rate against AChE. researchgate.net

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Cathafuran C | BChE | IC₅₀: 2.5 µM; Kᵢ: 1.7 µM | mdpi.com |

| Other 2-Arylbenzofuran Derivatives | BChE | IC₅₀ range: 2.5–32.8 µM | mdpi.com |

| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | IC₅₀ range: 0.054–2.7 µM | nih.gov |

| N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carbxamide (5a) | AChE | 84% inhibition rate | researchgate.net |

Receptor Binding Modalities and Allosteric Modulation

Beyond direct enzyme inhibition, benzofuran derivatives also interact with cellular receptors, sometimes acting as allosteric modulators. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its natural ligand. mdpi.com These modulators can be positive (PAMs), enhancing the receptor's response; negative (NAMs), reducing the response; or silent (SAMs), which bind to the allosteric site without altering the primary ligand's effect but can block other modulators. nih.gov

Research has led to the design and synthesis of 2,3-dihydro-1-benzofuran derivatives that function as potent and selective agonists for the cannabinoid receptor 2 (CB2) . nih.gov The CB2 receptor is primarily expressed in immune tissues and is an emerging target for treating neuropathic pain and inflammation. nih.gov The development of these compounds often involves a multidisciplinary approach, including ligand-steered modeling to predict their binding modes within the receptor. nih.gov

Furthermore, the benzofuran scaffold has been utilized as a template for developing allosteric modulators for other receptors. For instance, derivatives of 5-chlorobenzofuran-2-carboxamides, known as allosteric modulators of the cannabinoid receptor 1 (CB1), have been explored for developing novel apoptotic anticancer agents. nih.gov

Investigation of Downstream Signaling Pathway Modulation (e.g., mTOR Pathway)

A critical aspect of the mechanism of action for many bioactive compounds is their ability to modulate intracellular signaling pathways that control cell fate. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, metabolism, and apoptosis, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov

Specific benzo[b]furan derivatives have been identified as potent inhibitors of this pathway. nih.gov Studies on human breast cancer cell lines (MCF-7 and MDA MB-231) revealed that certain benzo[b]furan compounds effectively suppress the PI3K/Akt/mTOR signaling cascade. nih.gov This inhibition leads to the induction of cell cycle arrest at the G2/M phase and triggers mitochondrial-mediated apoptosis. nih.gov Western blot analysis confirmed that these compounds reduce the phosphorylation levels of key proteins in the pathway, demonstrating their direct modulatory effect. nih.gov

Notably, a specific derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine, was identified as an inhibitor of mTORC1, a key component of the mTOR pathway. nih.gov This highlights the targeted nature of some benzofuran derivatives in disrupting this critical cancer-related signaling network.

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | IC₅₀: 0.057 µM | nih.gov |

| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | IC₅₀: 0.051 µM | nih.gov |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | IC₅₀: 0.46 µM | nih.gov |

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a critical first step in the drug discovery process. A lead compound is a chemical starting point that has some desired biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable metabolic profiles. For benzofuran (B130515) derivatives like 2-Acetyl-5-methoxybenzofuran, lead identification often begins with high-throughput screening of compound libraries or through the investigation of natural products containing the benzofuran motif.

Once a lead compound is identified, the subsequent optimization process aims to enhance its drug-like properties. For this compound, several optimization strategies can be employed:

Alteration of the Methoxy (B1213986) Group: The methoxy group at the C-5 position can be demethylated to a hydroxyl group, which can then be further functionalized. Alternatively, it can be replaced with other alkoxy groups or halogens to fine-tune the electronic properties and metabolic stability of the molecule.

Substitution on the Benzene (B151609) Ring: The benzene ring of the benzofuran scaffold offers additional positions for substitution, allowing for the introduction of various functional groups to improve potency and selectivity.

| Strategy | Example Modification on this compound | Potential Outcome |

|---|---|---|

| Modification of the C-2 Acetyl Group | Reduction to an alcohol or conversion to an oxime | Altered binding affinity and solubility |

| Modification of the C-5 Methoxy Group | Demethylation to a hydroxyl group or substitution with a longer alkyl chain | Improved metabolic stability and target interaction |

| Substitution on the Benzene Ring | Introduction of halogens or nitro groups | Enhanced potency and selectivity |

Rational Scaffold Design for Novel Therapeutic Agents

The benzofuran scaffold's versatility makes it an excellent starting point for the rational design of new therapeutic agents. rsc.orgnih.gov Rational drug design involves creating new medications based on a known biological target. The benzofuran core can be decorated with various functional groups to create a library of compounds that can be screened against a specific target.

For example, the design of novel anticancer agents based on the benzofuran scaffold has been a significant area of research. rsc.org By introducing specific substituents, researchers have been able to develop benzofuran derivatives that target various cancer-related pathways. taylorandfrancis.com Similarly, the benzofuran scaffold has been used to design novel antimicrobial and anti-inflammatory agents. nih.gov

The design process for novel therapeutic agents based on this compound would involve:

Target Identification: Identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease.

Computational Modeling: Using computer-aided drug design (CADD) to predict how different derivatives of this compound will interact with the target.

Synthesis and Screening: Synthesizing the most promising derivatives and testing their activity in in vitro and in vivo models.

Drug Repurposing Opportunities for Benzofuran-Based Compounds

Drug repurposing, also known as drug repositioning, is the process of identifying new uses for existing drugs that are outside the scope of the original medical indication. This strategy offers several advantages, including reduced development time and costs, as the safety profile of the existing drug is already known.

Several approved drugs contain the benzofuran scaffold, such as the antiarrhythmic drug Amiodarone and the antidepressant Vilazodone. drugbank.com The presence of the benzofuran core in these drugs suggests that other benzofuran derivatives, including this compound, could have potential for repurposing.

For instance, given the known anticancer and antimicrobial activities of many benzofuran derivatives, existing benzofuran-based drugs could be screened for these activities. nih.govrsc.org Furthermore, understanding the mechanism of action of these drugs could provide insights into new therapeutic targets for other benzofuran compounds.

Challenges and Opportunities in Translational Research

Translational research is the process of applying knowledge from basic biology and clinical trials to techniques and tools that address critical medical needs. While the benzofuran scaffold holds great promise, there are several challenges in translating benzofuran-based compounds from the laboratory to the clinic.

Challenges:

Synthesis and Scalability: The synthesis of complex benzofuran derivatives can be challenging and may not be easily scalable for large-scale production. researchgate.net

Bioavailability and Metabolism: Benzofuran compounds can have poor oral bioavailability and may be rapidly metabolized, limiting their therapeutic efficacy.

Toxicity: Some benzofuran derivatives have been associated with toxicity, which needs to be carefully evaluated during preclinical development.

Opportunities:

Vast Chemical Space: The benzofuran scaffold provides a vast chemical space for the design of new drugs with improved properties. nih.gov

Advances in Synthesis: New synthetic methodologies are continuously being developed, which may facilitate the synthesis of complex benzofuran derivatives. researchgate.net

Drug Delivery Technologies: Advances in drug delivery technologies, such as nanoparticle-based formulations, can help to improve the bioavailability and reduce the toxicity of benzofuran-based drugs.

Future Directions and Emerging Research Paradigms for 2 Acetyl 5 Methoxybenzofuran

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The process of discovering and developing new drugs is traditionally time-consuming and expensive, but the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this landscape. youtube.comnih.gov For compounds like 2-Acetyl-5-methoxybenzofuran, these computational tools offer a pathway to accelerate the design of new, more potent, and selective derivatives.

Machine learning models, particularly in the field of Quantitative Structure-Activity Relationship (QSAR), can analyze large datasets of benzofuran (B130515) derivatives to identify key structural features that correlate with specific biological activities. youtube.com By training algorithms on existing data, researchers can predict the bioactivity of novel, unsynthesized this compound analogues, prioritizing the most promising candidates for synthesis and testing. youtube.comnih.gov This predictive power significantly reduces the time and resources spent on trial-and-error laboratory work. researchgate.net

Table 1: Applications of AI/ML in the Rational Drug Design of Benzofuran Derivatives

| AI/ML Technique | Application in Drug Discovery | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structure. youtube.com | Rapidly screen virtual libraries of derivatives to identify candidates with potentially high therapeutic activity. |

| Deep Neural Networks (DNNs) | Used in predictive modeling for various properties like toxicity, solubility, and binding affinity. nih.gov | Optimize the drug-like properties of new analogues to improve their preclinical profiles. |

| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired characteristics. researchgate.net | Design entirely new benzofuran-based molecules with high specificity for a chosen biological target. |

| Reinforcement Learning | Optimizes molecules iteratively to achieve a specific property profile. youtube.com | Fine-tune the structure of derivatives to maximize potency while minimizing potential off-target effects. |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Molecular Interactions

Understanding how a drug molecule interacts with its biological target is fundamental to pharmacology. While standard spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Vis are crucial for the structural elucidation of compounds like this compound, advanced methods are needed to observe these interactions in real-time and within a biological context. researchgate.netresearchgate.net

Future research will likely employ sophisticated techniques to monitor the binding kinetics and conformational changes that occur when this compound or its derivatives interact with target proteins. For instance, Surface Plasmon Resonance (SPR) can provide real-time, label-free data on the association and dissociation rates of a compound with its target, offering precise insights into binding affinity. Isothermal Titration Calorimetry (ITC) can measure the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Fluorescence-based techniques, such as Förster Resonance Energy Transfer (FRET), could be used to measure distances at the molecular level, allowing researchers to visualize how the binding of a benzofuran derivative might induce conformational changes in a target protein. The application of these advanced methods will provide a deeper understanding of the mechanism of action, facilitating more precise and effective drug design.

Table 2: Spectroscopic and Imaging Techniques for Studying Molecular Interactions

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates), affinity. | Quantifying the binding strength and stability of derivatives to their biological targets. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, stoichiometry). | Understanding the driving forces behind the molecular interaction. |

| Förster Resonance Energy Transfer (FRET) | Proximity and conformational changes between two fluorescent molecules. | Visualizing how the compound's binding affects the target protein's structure and function. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the compound-target complex. researchgate.net | Identifying the specific atoms involved in the binding interaction. |

Exploration of Novel and Diverse Synthetic Methodologies

The ability to synthesize a wide variety of derivatives is essential for exploring the structure-activity relationship of this compound. While classical methods for benzofuran synthesis exist, modern organic chemistry continues to provide more efficient, versatile, and environmentally friendly strategies. nih.govjocpr.com

Recent advancements have focused on transition-metal-catalyzed reactions, which offer powerful tools for constructing the benzofuran ring and introducing diverse substituents. nih.gov Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are highly effective for creating substituted benzofurans. acs.orgbepls.com Researchers are continuously exploring new catalysts, ligands, and reaction conditions to improve yields, expand the scope of compatible functional groups, and simplify purification processes. nih.gov

Table 3: Comparison of Modern Synthetic Methodologies for Benzofuran Derivatives

| Synthetic Strategy | Key Features | Example Reaction |

|---|---|---|

| Palladium-Catalyzed Cyclization | High efficiency and functional group tolerance. acs.org | Intramolecular Heck reaction of o-alkynylphenyl vinyl ethers. nih.gov |

| Copper-Catalyzed Coupling/Cyclization | Utilizes more economical copper catalysts. nih.gov | Coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.gov |

| Rhodium-Mediated Catalysis | Enables chemodivergent synthesis and arylation reactions. acs.org | Arylation and cyclization between propargyl alcohols and aryl boronic acids. acs.org |

| Metal-Free Oxidative Cyclization | Avoids transition metal catalysts, promoting green chemistry. nih.gov | Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. nih.gov |

Development of Targeted Drug Delivery Systems

Even a highly potent drug can be ineffective or cause significant side effects if it does not reach its intended target in the body. tsu.ru Targeted drug delivery systems aim to solve this problem by encapsulating therapeutic agents in carriers that can transport them specifically to diseased cells or tissues, increasing efficacy while minimizing systemic exposure and toxicity. tsu.ruresearchgate.net

For derivatives of this compound, which have shown potential as anticancer agents, targeted delivery is a particularly promising future direction. nih.govnih.gov Nanoparticles, such as liposomes, micelles, or polymeric nanoparticles, can be engineered to carry benzofuran-based drugs. tsu.ru The surface of these nanoparticles can be decorated with targeting ligands—such as antibodies, aptamers, or peptides—that recognize and bind to specific receptors overexpressed on the surface of cancer cells. nih.govnih.gov

For instance, a derivative of this compound could be encapsulated in a micelle modified with a peptide that targets prostate-specific membrane antigen (PSMA), a receptor found on prostate cancer cells. nih.gov This would ensure that the drug is delivered preferentially to the tumor site. Furthermore, advanced "smart" delivery systems can be designed to release their payload in response to specific stimuli in the tumor microenvironment, such as a lower pH or the presence of certain enzymes, providing another layer of targeting and control. google.com

Personalized Medicine Approaches based on Benzofuran Derivatives

The future of medicine is moving away from a "one-size-fits-all" approach towards personalized therapies tailored to the individual genetic and molecular profile of a patient's disease. Benzofuran derivatives, with their broad range of pharmacological activities, are well-suited for development within this paradigm. nih.govnih.gov

Many diseases, particularly cancer, are driven by specific genetic mutations. nih.gov A personalized medicine approach would involve developing derivatives of this compound that are highly potent inhibitors of a specific mutated protein driving a patient's tumor. For example, if a patient's lung cancer is characterized by a mutation in a particular kinase, a benzofuran derivative could be specifically designed or selected from a library to inhibit that kinase with high selectivity.

This strategy requires the integration of pharmacogenomics—the study of how genes affect a person's response to drugs—with medicinal chemistry. By identifying genetic biomarkers that predict a patient's response to a particular benzofuran derivative, clinicians could select the most effective treatment for that individual. This approach promises to significantly improve therapeutic outcomes and reduce the likelihood of adverse reactions, making it a critical area of future research for compounds like this compound.

常见问题

Q. What are the recommended synthetic routes for 2-Acetyl-5-methoxybenzofuran, and how do reaction conditions influence yield and purity?

The synthesis of benzofuran derivatives typically involves catalytic acetylation or Friedel-Crafts reactions. For example, 5-Acetyl-2,3-dihydrobenzo[b]furan is synthesized using acetyl chloride and aluminum chloride as a catalyst . For this compound, analogous methods may apply, with careful optimization of reaction temperature (e.g., 25–80°C), solvent choice (e.g., hexafluoropropan-2-ol for enhanced electrophilicity), and stoichiometric ratios to minimize side products . Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Structural confirmation requires multi-technique validation:

- IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and acetyl methyl protons (δ ~2.5 ppm).

- HRMS confirms molecular formula (e.g., C₁₁H₁₀O₃) and isotopic patterns . Cross-referencing with databases like PubChem ensures accuracy .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .

- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid dermal exposure and inhalation .

- Stability tests : Monitor decomposition via HPLC or TLC under varying pH, temperature, and UV conditions to establish shelf-life guidelines .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity and biological activity of this compound derivatives?

Substituent positioning (e.g., acetyl at C2 vs. C5) alters electronic density and steric hindrance, impacting reactivity in nucleophilic substitutions or cycloadditions. For instance, 5-substituted benzofurans exhibit enhanced binding to serotonin receptors compared to 2-substituted analogs, as shown in studies of psychoactive benzofuran derivatives . Computational docking studies (e.g., AutoDock Vina) can predict bioactivity trends .

Q. What analytical approaches resolve contradictions in reported spectral data for this compound across different studies?

- Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 5-methoxybenzofuran analogs) in databases like NIST or PubChem .

- Isotopic labeling : Use ¹³C-labeled acetyl groups to distinguish overlapping signals in complex mixtures .

- Meta-analysis : Apply statistical tools (e.g., PCA) to identify outliers in published datasets, as recommended in qualitative research frameworks .

Q. What mechanistic insights guide the design of pharmacological studies involving this compound?

- Receptor profiling : Screen against GPCRs (e.g., 5-HT₂A) using radioligand binding assays to identify potential CNS activity .

- Metabolic stability : Assess hepatic microsomal half-life to predict in vivo bioavailability. Derivatives with electron-withdrawing groups (e.g., methoxy) often exhibit slower Phase I oxidation .

- Toxicity pathways : Evaluate mitochondrial membrane potential disruption in cell lines (e.g., HepG2) to flag cytotoxic risks .

Q. How can computational chemistry predict the synthetic feasibility of novel this compound analogs?

- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose viable routes using available precursors (e.g., dihydrobenzofuran cores) .

- DFT calculations : Optimize transition states for key steps (e.g., acetyl migration) to estimate activation energies and selectivity .

- Machine learning : Train models on reaction databases to predict yields based on solvent polarity, catalyst loadings, and steric parameters .

Q. What environmental factors most significantly impact the degradation pathways of this compound in ecological studies?

- Photolysis : UV irradiation in aqueous media generates hydroxylated byproducts; monitor via LC-MS .

- Microbial degradation : Soil incubation studies under aerobic/anaerobic conditions reveal half-life differences (e.g., 14 vs. 28 days) .

- Adsorption kinetics : Measure Kₒc values to assess mobility in groundwater, influenced by the compound’s logP (~2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.